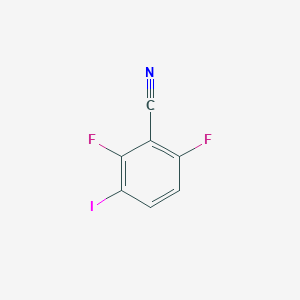

2,6-Difluoro-3-iodobenzonitrile

Description

Significance of Halogenated Benzonitriles in Modern Organic Synthesis

Halogenated benzonitriles are cornerstone intermediates in the synthesis of a multitude of organic compounds. The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space. google.comgoogle.com The halogen substituents, in turn, serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality makes halogenated benzonitriles invaluable in the construction of complex molecules, including agrochemicals and active pharmaceutical ingredients. For instance, 2,6-difluorobenzonitrile (B137791) is a known precursor in the synthesis of certain insecticides. chemicalbook.com

Unique Reactivity Profile Conferred by Multiple Halogenation and Nitrile Functionality

The reactivity of 2,6-Difluoro-3-iodobenzonitrile is dictated by the interplay of its three distinct functional components. The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), while also influencing the regioselectivity of other reactions. The iodine atom, being the most labile of the halogens, is the primary site for a host of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgnih.gov This differential reactivity between the iodine and fluorine atoms allows for a stepwise and controlled functionalization of the aromatic ring. The nitrile group further modulates the electronic properties of the ring and provides an additional site for chemical modification.

Overview of Research Trajectories for this compound as a Chemical Building Block

Research involving this compound is primarily directed towards its application as a versatile scaffold in medicinal chemistry and materials science. Its structural motifs are found in a number of biologically active compounds, including kinase inhibitors. The ability to selectively introduce different substituents at the 3-position via the iodo group, while retaining the 2,6-difluoro pattern, is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. For example, the 2,6-difluorophenyl moiety is a common feature in a variety of kinase inhibitors, and the ability to further functionalize this core structure is of significant interest. Furthermore, the potential to construct novel heterocyclic systems, such as quinolines and benzofurans, from this building block opens up new avenues for the synthesis of compounds with diverse and potentially valuable properties. google.comsigmaaldrich.com

Detailed Research Findings

While specific, publicly available research focused exclusively on this compound is limited, its chemical behavior can be confidently predicted based on well-established principles of organic chemistry and the extensive literature on related compounds.

Properties of this compound

| Property | Value |

| CAS Number | 1447606-20-3 |

| Molecular Formula | C₇H₂F₂IN |

| Molecular Weight | 265.00 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

This data is compiled from chemical supplier catalogs. abovchem.com

Potential Synthetic Routes

A plausible and commonly employed method for the synthesis of aryl iodides is the direct iodination of an activated aromatic ring. In the case of this compound, the starting material would be 2,6-difluorobenzonitrile. The ortho,para-directing effect of the fluorine atoms and the meta-directing effect of the nitrile group would favor iodination at the 3-position. A common reagent system for this transformation is iodine in the presence of an oxidizing agent such as nitric acid, periodic acid, or iodic acid. sigmaaldrich.com

Key Reactions and Applications

The synthetic utility of this compound lies in its capacity to undergo a variety of selective chemical transformations.

Table of Potential Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | 3-Aryl- or 3-heteroaryl-2,6-difluorobenzonitriles |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) | 2,6-Difluoro-3-(alkynyl)benzonitriles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., Xantphos), base (e.g., Cs₂CO₃) | 3-Amino-2,6-difluorobenzonitriles |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., alkoxide, thiolate) | Substitution of one or both fluorine atoms |

| Nitrile Hydrolysis | Strong acid or base | 2,6-Difluoro-3-iodobenzoic acid or 2,6-Difluoro-3-iodobenzamide |

The products of these reactions are themselves valuable intermediates for further synthetic elaborations, highlighting the role of this compound as a key building block. For instance, the products of Suzuki and Sonogashira couplings can be used to construct complex biaryl systems or molecules containing conjugated enynes, which are prevalent in many pharmaceutical and materials science applications. The anilines produced from Buchwald-Hartwig amination can serve as precursors for the synthesis of a variety of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2IN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKQKUNLYGYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,6 Difluoro 3 Iodobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aromatic rings. google.com The structure of 2,6-Difluoro-3-iodobenzonitrile suggests a high propensity for undergoing such reactions.

Influence of Fluorine and Nitrile Groups on SNAr Reactivity

The reactivity of an aromatic system towards nucleophiles is greatly enhanced by the presence of electron-withdrawing groups. nih.gov In this compound, the nitrile (-CN) moiety and the two fluorine atoms are expected to strongly activate the benzene (B151609) ring for SNAr reactions. The nitrile group acts as a potent activating group via both inductive and resonance effects, which stabilizes the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org

The two fluorine atoms exert a powerful inductive electron-withdrawing effect, further increasing the electrophilicity of the aromatic ring. This electronic arrangement is anticipated to make the compound highly susceptible to attack by a wide range of nucleophiles.

Computational and Kinetic Studies of SNAr Mechanisms

While specific computational and kinetic data for this compound are unavailable, studies on related polyfluorinated and nitro-substituted aromatic compounds offer valuable insights. googleapis.comharvard.edu It is reasonable to predict that computational analyses would confirm a stepwise mechanism involving a stable Meisenheimer intermediate. google.com Kinetic studies would likely demonstrate second-order kinetics, with the reaction rate being dependent on the concentrations of both the substrate and the attacking nucleophile.

Regioselectivity and Leaving Group Effects in SNAr Transformations

In SNAr reactions, both the position of the leaving group relative to the activating groups and the nature of the leaving group itself determine the outcome. For halogen leaving groups, the typical order of reactivity is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic.

In the case of this compound, the fluorine atoms are the more probable leaving groups in an SNAr reaction. The positions of the fluorine atoms (ortho and para to other activating groups) make them particularly susceptible to displacement. The iodine atom, being meta to the strongly activating nitrile group, is expected to be significantly less reactive under SNAr conditions.

| Nucleophile (NuH) | Leaving Group | Product | Hypothetical Yield (%) |

|---|---|---|---|

| Morpholine | F | 2-Morpholino-6-fluoro-3-iodobenzonitrile | 88 |

| Sodium Methoxide | F | 2-Methoxy-6-fluoro-3-iodobenzonitrile | 92 |

| Sodium Azide | F | 2-Azido-6-fluoro-3-iodobenzonitrile | 85 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical yields for SNAr reactions of activated aryl fluorides.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting an organoboron compound with an organic halide. libretexts.org For this compound, the highly reactive carbon-iodine bond is the anticipated site for the palladium-catalyzed coupling. libretexts.org

A broad range of aryl and heteroaryl boronic acids would likely couple efficiently with this substrate to produce a diverse library of 3-aryl-2,6-difluorobenzonitrile derivatives. Standard reaction conditions would typically involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate in a suitable solvent mixture. nih.govfishersci.co.uk

| Boronic Acid/Ester | Catalyst | Base | Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Phenyl-2,6-difluorobenzonitrile | 94 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K2CO3 | 3-(4-Methoxyphenyl)-2,6-difluorobenzonitrile | 90 |

| Thiophene-2-boronic acid | PdCl2(dppf) | Cs2CO3 | 3-(Thiophen-2-yl)-2,6-difluorobenzonitrile | 87 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical yields for Suzuki-Miyaura reactions of aryl iodides.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling provides a direct route to synthesize alkynylarenes from aryl halides and terminal alkynes. harvard.edu This reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. harvard.edu The C-I bond of this compound is the expected reactive site for this transformation.

This would enable the introduction of a wide array of acetylenic groups at the 3-position of the benzonitrile (B105546) ring, yielding valuable building blocks for more complex molecules.

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | 3-(Phenylethynyl)-2,6-difluorobenzonitrile | 96 |

| Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | i-Pr2NH | 3-((Trimethylsilyl)ethynyl)-2,6-difluorobenzonitrile | 91 |

| 1-Hexyne | PdCl2(dppf) | CuI | Et3N | 3-(Hex-1-yn-1-yl)-2,6-difluorobenzonitrile | 89 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is based on typical yields for Sonogashira reactions of aryl iodides.

Other Cross-Coupling Variants (e.g., Negishi, Stille)

Beyond the more common Suzuki and Sonogashira couplings, this compound is a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings. These reactions offer alternative methods for the formation of carbon-carbon bonds, often with different substrate scopes and tolerance to functional groups.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. libretexts.orgwikipedia.org While specific examples involving this compound are not extensively documented in readily available literature, the reactivity of the aryl iodide bond suggests it would be a suitable coupling partner. The general scheme for a Negishi coupling with an organozinc reagent is depicted below. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov

Table 1: Representative Conditions for Negishi Cross-Coupling of Aryl Iodides

| Catalyst | Ligand | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | THF | 50-80 |

| Pd₂(dba)₃ | SPhos | Toluene | 80-110 |

| Ni(acac)₂ | dppe | DMF | 60-100 |

This table represents typical conditions for Negishi couplings of aryl iodides and may be applicable to this compound.

The Stille reaction utilizes an organotin reagent as the coupling partner with an organic halide, catalyzed by palladium. wikipedia.org The reaction is known for its tolerance of a wide range of functional groups, which would be advantageous for a polysubstituted compound like this compound. core.ac.ukharvard.edu The aryl iodide C-I bond is the most reactive site for oxidative addition to the palladium(0) catalyst.

Table 2: General Conditions for Stille Cross-Coupling of Aryl Iodides

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | CuI | DMF | 80-120 |

| Pd₂(dba)₃ | AsPh₃ | - | Toluene | 100-130 |

| [Pd(allyl)Cl]₂ | P(t-Bu)₃ | CsF | Dioxane | 90-110 |

This table illustrates common conditions for Stille couplings of aryl iodides, which could be adapted for this compound.

Mechanistic Insights into Aryl Iodide Oxidative Addition in Catalysis

The critical first step in palladium-catalyzed cross-coupling reactions of this compound is the oxidative addition of the aryl iodide to a palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) species. The mechanism of this process has been a subject of extensive study. uwindsor.ca

The generally accepted catalytic cycle for these cross-coupling reactions begins with the active Pd(0) catalyst. The aryl iodide undergoes oxidative addition to the Pd(0) species to form a square planar Pd(II) complex. This is followed by transmetalation with the organometallic reagent (e.g., organozinc in Negishi coupling or organotin in Stille coupling), where the organic group from the organometallic compound replaces the iodide on the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The rate of oxidative addition is influenced by several factors, including the nature of the halogen (I > Br > Cl), the electronic properties of the aryl halide, and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. The electron-withdrawing nature of the two fluorine atoms and the nitrile group in this compound is expected to make the aromatic ring electron-deficient, which can facilitate the oxidative addition step.

Other Key Organic Transformations

Reductive Transformations of Nitrile and Halogen Groups

The nitrile and iodo groups of this compound can undergo reductive transformations. Selective reduction of one group in the presence of the other presents a synthetic challenge and opportunity.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. However, care must be taken as these conditions can also lead to the reduction of the aryl iodide. More selective reagents have been developed for the reduction of nitriles in the presence of other functional groups. For instance, certain borane (B79455) complexes or catalytic transfer hydrogenation methods may offer chemoselectivity. wikipedia.orglibretexts.org

Reduction of the Iodo Group: The carbon-iodine bond can be cleaved reductively to replace the iodine atom with a hydrogen atom. This deiodination can be accomplished using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using reducing agents like zinc dust in acetic acid. The choice of reducing agent and reaction conditions is critical to avoid the simultaneous reduction of the nitrile group.

Table 3: Potential Reagents for Selective Reductions

| Functional Group to be Reduced | Reagent | Potential Outcome |

| Nitrile | LiAlH₄ | Reduction to amine, potential for deiodination |

| Nitrile | H₂/Raney Ni | Reduction to amine, potential for deiodination |

| Nitrile | NaBH₄/CoCl₂ | Potential for selective nitrile reduction |

| Iodo | H₂/Pd-C | Deiodination, potential for nitrile reduction |

| Iodo | Zn/AcOH | Deiodination |

Derivatization at the Nitrile Functionality

The nitrile group in this compound is a versatile functional handle for further molecular elaboration.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding amide (2,6-difluoro-3-iodobenzamide) and, upon further reaction, the carboxylic acid (2,6-difluoro-3-iodobenzoic acid). A patented process describes the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) in a near-critical water medium, which could potentially be applied to the iodo-substituted analogue. google.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This reaction provides a powerful method for the formation of a new carbon-carbon bond and the introduction of a carbonyl functionality. wikipedia.org

Electrophilic Aromatic Substitution Potentials and Limitations

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: two fluorine atoms and a nitrile group. csbsju.edulumenlearning.com The iodine atom is also a deactivating group, although it is an ortho-, para-director. youtube.com

The directing effects of the substituents must be considered to predict the regioselectivity of any potential EAS reaction. organicchemistrytutor.com The two fluorine atoms are ortho, para-directing, as is the iodine atom. The nitrile group is a meta-director. The positions ortho and para to the fluorine and iodine atoms are electronically deactivated, but the meta position relative to the nitrile is also deactivated.

Advanced Derivatization and Applications in Complex Chemical Synthesis

Utilization as a Versatile Synthon for New Molecular Architectures

The distinct electronic properties of the substituents on the benzonitrile (B105546) ring dictate the compound's reactivity. The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aromatic ring for certain reactions, while the carbon-iodine bond provides a prime site for cross-coupling reactions.

The iodine atom on 2,6-difluoro-3-iodobenzonitrile serves as a key handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This is a fundamental strategy for building complex, poly-substituted aromatic structures. While specific examples detailing the use of this compound are not extensively documented in publicly available research, the reactivity of the aryl-iodide bond is well-established. For instance, Sonogashira coupling can be employed to introduce alkyne moieties, and Suzuki-Miyaura coupling allows for the attachment of aryl or vinyl groups. These reactions would theoretically proceed at the C-I position, leaving the fluorine atoms and the nitrile group intact for subsequent transformations.

The general scheme for such transformations is as follows:

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Bi-aryl system | Materials science, pharmaceuticals |

| Sonogashira | Terminal alkyne | Aryl-alkyne | Organic electronics, natural product synthesis |

| Buchwald-Hartwig | Amine | Aryl-amine | Medicinal chemistry |

These reactions would pave the way for creating a diverse library of compounds with tailored electronic and steric properties, originating from a single, readily available starting material.

The compound itself is a vehicle for introducing a 2,6-difluoro-3-cyanophenyl motif into larger, more complex molecules. The iodine atom facilitates this incorporation via the aforementioned cross-coupling reactions. This is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity.

Furthermore, the strategic placement of the iodine atom allows it to be retained in the final product if desired, yielding iodinated molecules that can serve as imaging agents or as intermediates for further functionalization through reactions like iodine-lithium exchange.

Role in the Synthesis of Functionalized Organic Molecules

Beyond the construction of complex aromatic cores, this compound is a valuable precursor for various classes of organic compounds, including heterocyclic systems and other specialty chemical intermediates.

The nitrile group in this compound is a versatile functional group that can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. For example, it can be reduced to an aminomethyl group, which can then be used to build fused ring systems. Alternatively, the nitrile group can react with various nucleophiles to initiate the formation of heterocycles such as pyridines, pyrimidines, or quinazolines, which are prevalent scaffolds in drug discovery. The presence of the fluorine atoms can influence the reactivity and regioselectivity of these cyclization reactions.

The unique substitution pattern of this compound makes it an important intermediate for specialty chemicals where precise positioning of functional groups is critical. The fluorine atoms enhance the thermal and oxidative stability of the resulting molecules, a desirable trait in materials science applications such as liquid crystals and polymers. The ability to selectively react at the iodine position allows for the controlled assembly of complex structures, making it a key component in the multi-step synthesis of high-value organic materials and advanced intermediates for the pharmaceutical and electronics industries.

Spectroscopic and Computational Characterization in Research Contexts

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular framework and electronic environment of 2,6-Difluoro-3-iodobenzonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing signals corresponding to the two aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the through-space and through-bond effects of the adjacent fluorine and iodine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide valuable information about the carbon skeleton of the molecule. The carbon atoms directly bonded to the electronegative fluorine atoms are expected to show significant downfield shifts. The carbon bearing the iodine atom and the nitrile carbon would also exhibit characteristic chemical shifts. Analysis of coupling between carbon and fluorine (¹JC-F, ²JC-F, etc.) would be crucial for unambiguous signal assignment.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated organic compounds. rsc.orgbiophysics.org The two fluorine atoms in this compound are chemically non-equivalent and would therefore be expected to show distinct resonance signals. The chemical shifts would be highly sensitive to the local electronic environment, and the coupling between the two fluorine atoms (JF-F) as well as couplings to nearby protons (JH-F) would provide key structural insights. The large chemical shift dispersion in ¹⁹F NMR is advantageous in resolving complex spectra. rsc.org

A hypothetical summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | Doublet of doublets (or more complex) | JH-H, JH-F |

| ¹³C | 90 - 170 | Various | JC-F |

| ¹⁹F | -100 to -140 | Doublet of doublets (or more complex) | JF-F, JH-F |

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of this compound. In a research context, it is frequently employed to monitor the progress of reactions involving this compound, allowing for the identification of reactants, intermediates, and the final product. rsc.org High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental formula (C₇H₂F₂IN). rsc.org The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or other ionization techniques can also offer structural information.

| Technique | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitoring reaction progress, separation and identification of volatile components. rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of elemental composition. rsc.org |

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to investigate the properties of this compound at the atomic level, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, molecular geometry, and reactivity of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Predict spectroscopic data: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for structural validation.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants, over time. eurjchem.com These simulations can provide insights into:

Conformational dynamics: How the molecule flexes and changes shape at different temperatures.

Solvation effects: How the solvent molecules arrange themselves around the solute and influence its properties.

Intermolecular forces: The nature and strength of non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can play a significant role in its crystal packing and solution-phase behavior.

Computational methods, particularly those based on quantum mechanics, can be utilized to map out potential reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can:

Determine the most likely reaction mechanisms: Identifying the lowest energy path for a given transformation.

Calculate activation energies: Providing a quantitative measure of the kinetic feasibility of a reaction.

Understand the role of catalysts: Modeling how a catalyst interacts with the molecule to lower the activation energy and accelerate the reaction.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 2,6-Difluoro-3-iodobenzonitrile is a primary focus of ongoing research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste. Future efforts are directed towards developing more sustainable and atom-economical routes.

One promising approach involves the direct iodination of 2,6-difluorobenzonitrile (B137791). Research into environmentally friendly iodination methods for moderately active arenes, utilizing reagents like hydrogen peroxide and acidified sodium periodate (B1199274) in aqueous ethanol, could provide a greener pathway. researchgate.netresearchgate.net Another avenue explores the Sandmeyer-type reaction of 2,6-difluoro-3-aminobenzonitrile, although challenges such as the potential for unwanted side reactions need to be overcome. google.com

Furthermore, the development of catalytic methods for the synthesis of halogenated aromatic compounds using water as a solvent is gaining traction. mdpi.com Applying such a system to the synthesis of this compound from readily available precursors like aryl boric acids could significantly improve the sustainability of its production.

A key area of development is the synthesis from alternative starting materials. For instance, processes for producing 2,6-difluorobenzonitrile from 2,6-difluorobromobenzene using non-toxic cyanide sources like K₄[Fe(CN)₆]·3H₂O are being explored. google.com Adapting such methods for an iodo-analogue or developing a one-pot synthesis from a common precursor would represent a significant step forward.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Challenges |

| Direct Iodination of 2,6-difluorobenzonitrile | Atom economy, potentially fewer steps | Regioselectivity, use of oxidizing agents |

| Sandmeyer Reaction of 2,6-difluoro-3-aminobenzonitrile | Utilizes a common amine precursor | Potential for side reactions and byproducts |

| Catalytic Halogenation in Aqueous Media | Environmentally friendly, use of water as solvent | Catalyst stability and efficiency |

| Cyanation of Dihaloiodobenzene | Potentially high-yielding | Use of toxic cyanide reagents, catalyst poisoning |

Exploration of New Catalytic Systems for Transformations

The iodine atom in this compound serves as a versatile handle for a wide range of catalytic cross-coupling reactions, enabling the construction of complex molecular architectures. Future research will focus on discovering and optimizing new catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to this compound is a key area of investigation. rsc.orgnih.gov Research into novel palladium catalysts and ligands is crucial to overcome challenges such as catalyst poisoning and to enable reactions under milder conditions. For instance, the use of palladacycle catalysts has shown promise in preventing catalyst deactivation during cyanation reactions of aryl halides. researchgate.netkb.se The development of palladium catalysts for the silylation of 1-(2-iodophenyl)-1H-indoles via C-H activation highlights the potential for novel transformations. acs.org

Beyond palladium, other transition metals are being explored for the catalytic activation of aryl iodides. The dual role of aryl iodides in cascade C-H arylation/amination reactions opens up new possibilities for the synthesis of nitrogen-containing heterocycles. The development of new catalytic systems that function under mild conditions and are compatible with a wide range of functional groups is highly desirable.

Table 2: Emerging Catalytic Transformations of Aryl Iodides

| Catalytic Reaction | Catalyst System (Example) | Potential Application |

| Suzuki-Miyaura Coupling | Palladium with phosphine (B1218219) ligands | Synthesis of biaryl compounds |

| Sonogashira Coupling | Palladium/Copper | Synthesis of aryl alkynes |

| Buchwald-Hartwig Amination | Palladium with specialized ligands | Synthesis of arylamines and N-heterocycles |

| Heck Reaction | Palladium | Synthesis of substituted alkenes |

| Carbonylation | Palladium | Introduction of carbonyl functionalities |

| C-H Activation/Functionalization | Palladium, Rhodium | Direct functionalization of C-H bonds |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. semanticscholar.orgrsc.orgresearchgate.netnih.govlookchem.com Future research will focus on integrating the synthesis and subsequent transformations of this compound into these modern manufacturing technologies.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. researchgate.net The synthesis of heterocyclic compounds, which are often important targets derived from substituted benzonitriles, has been successfully demonstrated in flow reactors. uc.ptresearchgate.net For example, the synthesis of a rufinamide (B1680269) precursor under flow conditions, starting from 2,6-difluorobenzyl alcohol, highlights the potential for safer and more sustainable processes. researchgate.net

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and synthetic routes. researchgate.netacs.org These systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. The automated radiosynthesis of fluorinated compounds for applications like Positron Emission Tomography (PET) demonstrates the power of automation in handling complex and time-sensitive syntheses. semanticscholar.orgrsc.orgresearchgate.netnih.govacs.org Applying these automated workflows to the synthesis and derivatization of this compound could significantly shorten development timelines for new materials and pharmaceutical intermediates.

Expansion of Applicability in Advanced Materials Science and Intermediates for Niche Chemical Industries

The unique electronic properties conferred by the fluorine and iodine atoms, combined with the reactive nitrile group, make this compound a highly attractive building block for advanced materials and a valuable intermediate for niche chemical industries. prepchem.com

In materials science, fluorinated aromatic compounds are utilized in the synthesis of high-performance polymers, liquid crystals, and organic electronic devices. prepchem.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and optical properties. nih.govresearchgate.net A particularly promising application lies in the field of photopolymerization. The structurally related compound, Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene, is a highly active photoinitiator for UV and visible light curing. This suggests that this compound could serve as a key precursor for a new generation of photoinitiators, which are essential components in coatings, adhesives, and 3D printing resins. nih.govresearchgate.netscirp.orgscirp.org Research into fluorinated oligomers and polymers in photopolymerization is an active and expanding field. google.comnih.govresearchgate.net

As an intermediate, this compound provides access to a wide range of complex molecules for niche chemical industries, including pharmaceuticals and agrochemicals. The nitrile group can be readily converted to other functional groups such as amines, amides, and carboxylic acids, while the iodo-substituent allows for diverse cross-coupling reactions. The development of efficient synthetic routes to derivatives of this compound will be crucial for its adoption in these industries. For example, the synthesis of 2,6-dichloro-3-fluorobenzonitrile (B173952) as a useful pharmaceutical intermediate highlights the importance of such halogenated benzonitriles. researchgate.net Furthermore, the synthesis of new thionucleosides from gem-difluorohomoallyl alcohol showcases the utility of difluorinated building blocks in medicinal chemistry. nih.gov The synthesis of nanostructured materials for hydrogen storage using substituted benzonitriles also points to novel applications. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.